molecular formula C13H15NO2 B607303 EN40 CAS No. 2094547-67-6

EN40

Cat. No.: B607303
CAS No.: 2094547-67-6
M. Wt: 217.27
InChI Key: UYNKILJNUUDFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EN40 is a potent, selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1). It acts as a covalent ligand and exhibits an IC50 value of 2 micromolar. This compound has shown significant potential in scientific research, particularly in the field of cancer therapy .

Preparation Methods

The synthetic route for EN40 involves the use of specific reagents and conditions to achieve the desired chemical structure. The compound is typically synthesized through a series of organic reactions, including the formation of covalent bonds with aldehyde dehydrogenase 3A1. The industrial production methods for this compound are not extensively documented, but it is known that the compound is prepared in a controlled laboratory environment to ensure high purity and efficacy .

Chemical Reactions Analysis

EN40 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

EN40 has a wide range of scientific research applications, including:

Mechanism of Action

EN40 exerts its effects by selectively inhibiting aldehyde dehydrogenase 3A1. The compound binds covalently to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes. This inhibition disrupts the metabolic pathways involving aldehydes, leading to various cellular effects. In cancer therapy, this compound has shown strong anti-tumorigenic effects by impairing the survival of cancer cells .

Comparison with Similar Compounds

EN40 is unique in its selective inhibition of aldehyde dehydrogenase 3A1. Similar compounds include:

Properties

IUPAC Name

1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNKILJNUUDFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EN40
Reactant of Route 2
EN40
Reactant of Route 3
Reactant of Route 3
EN40
Reactant of Route 4
Reactant of Route 4
EN40
Reactant of Route 5
EN40
Reactant of Route 6
EN40

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.